molecular formula C17H18N4O2 B14531837 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile CAS No. 62293-31-6

4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile

Cat. No.: B14531837
CAS No.: 62293-31-6
M. Wt: 310.35 g/mol
InChI Key: KALRBBGHKLBYBU-UHFFFAOYSA-N
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Description

4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is an organic compound with the molecular formula C17H18N4O2. It is a diazo compound, characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile typically involves a diazotization reaction followed by coupling with an aromatic amine. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[Bis(2-hydroxyethyl)amino]benzonitrile under basic conditions to form the desired diazo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the diazenyl group can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Azo compounds with varying degrees of oxidation.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological tissues for microscopic examination.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile involves its ability to form stable complexes with various substrates. The diazenyl group can participate in electron transfer reactions, making it useful in redox processes. Additionally, the compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[Bis(2-acetoxyethyl)amino]phenyl}diazenyl]benzonitrile
  • 4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoic acid

Uniqueness

4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is unique due to its specific diazenyl and benzonitrile functional groups, which confer distinct chemical properties. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

62293-31-6

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C17H18N4O2/c18-13-14-1-3-15(4-2-14)19-20-16-5-7-17(8-6-16)21(9-11-22)10-12-23/h1-8,22-23H,9-12H2

InChI Key

KALRBBGHKLBYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

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